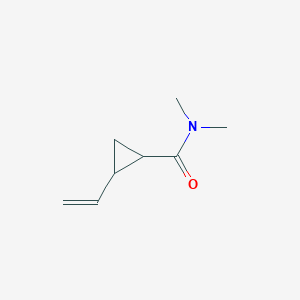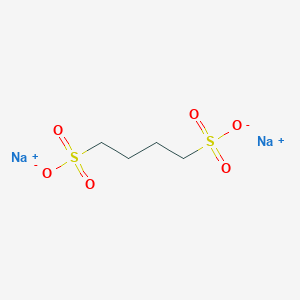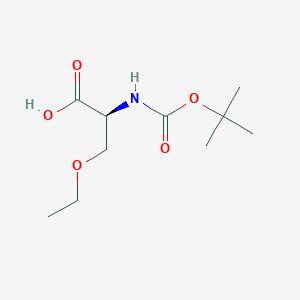
2-Bromo-4,5-dimethoxybenzonitrile
Vue d'ensemble
Description
2-Bromo-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of benzonitrile, featuring bromine and methoxy groups at the 2, 4, and 5 positions on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxybenzonitrile typically involves the bromination of 4,5-dimethoxybenzonitrile. One common method includes the reaction of 4,5-dimethoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The starting materials, 4,5-dimethoxybenzonitrile and bromine, are fed into the reactor, and the product is continuously extracted and purified .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines
Applications De Recherche Scientifique
2-Bromo-4,5-dimethoxybenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups influence its binding affinity and reactivity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4,5-dimethoxybenzaldehyde
- 2-Bromo-4,5-dimethoxyphenethylamine
- 2-Bromo-4,5-dimethoxybenzenepropanenitrile
Comparison: 2-Bromo-4,5-dimethoxybenzonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of electronic effects from the methoxy groups and steric hindrance from the bromine atom, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-4,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBFUAPLHUFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401673 | |
| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109305-98-8 | |
| Record name | 2-bromo-4,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-4,5-dimethoxybenzonitrile in the synthesis of dibenzo[b,d]pyranones?
A1: this compound serves as a crucial starting material in the synthesis of dibenzo[b,d]pyranones via the SRN1 methodology []. The compound's bromine atom acts as a leaving group, facilitating an SRN1 o-arylation reaction with various phenolates. This reaction forms a key intermediate that subsequently undergoes SiO2-catalyzed lactonization to yield the desired dibenzo[b,d]pyranone structure []. This synthetic approach offers a versatile route to access a diverse range of substituted dibenzo[b,d]pyranones, including those incorporating amino acid derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















